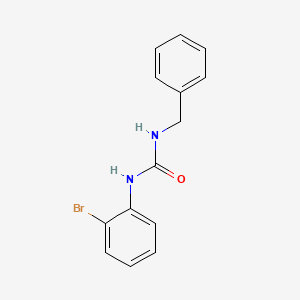

![molecular formula C17H21NO2 B4585056 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine](/img/structure/B4585056.png)

3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine

Overview

Description

3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine is a compound of interest within various fields of chemistry due to its unique structure and potential for diverse chemical reactions and properties. Though specific studies directly on this compound are limited, insights can be drawn from research on similar chemical structures and functional groups.

Synthesis Analysis

The synthesis of compounds similar to 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine often involves complex reactions such as palladium-catalyzed oxidative aminocarbonylation-cyclization, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives (Gabriele et al., 2006). This method demonstrates the potential pathways that might be adapted for synthesizing similar structures.

Molecular Structure Analysis

Research on compounds with related structural features, such as benzoxazines, provides insights into molecular structure analyses. For example, studies on benzoxazine derivatives highlight the importance of structural configurations in determining chemical behavior and properties (Zhang et al., 2015).

Chemical Reactions and Properties

The reactivity of the compound can be influenced by its benzyloxy and phenoxy groups. Research into similar compounds reveals a range of reactions, including electrophilic substitutions and reactions with nucleophiles, due to the presence of these functional groups. For instance, the synthesis and chemical reactions of benzoxazine and related compounds provide valuable information on potential reactivity patterns (Perangin-angin & Chairi, 2019).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structures. For example, the crystalline structure, melting points, and solubility can vary significantly based on the configuration of the benzyloxy and phenoxy groups. While specific data on 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine are not available, studies on similar compounds provide a baseline for understanding physical characteristics (Yang et al., 1994).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are pivotal. Research into related compounds, such as benzoxazine derivatives, sheds light on how structural variations influence chemical behavior (Wesenberg et al., 2017).

Scientific Research Applications

Environmental Monitoring and Effects

Parabens, including benzyl derivatives, are extensively used in consumer products and have been scrutinized for their environmental presence and endocrine-disrupting potentials. Research by Haman et al. (2015) reviews the fate and behavior of parabens in aquatic environments, highlighting their persistence and ubiquity in water systems due to widespread use and continuous environmental introduction. This research underscores the need for monitoring these compounds to assess their ecological impact and guide environmental management policies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Nutritional Effects

Coumarins and their derivatives, with structural similarities to 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine, exhibit a range of bioactivities including antitumor, anti-inflammatory, and antiviral effects. Zhu and Jiang (2018) discuss the structure-activity relationships of natural coumarins, emphasizing their potential for therapeutic applications based on their antioxidant properties. This review suggests avenues for the development of novel pharmaceuticals with minimized side effects (Zhu & Jiang, 2018).

Chemical and Biological Insights

The occurrence and toxicity of triclosan, a compound related to 3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine, are detailed by Bedoux et al. (2012), indicating the environmental and health concerns associated with widespread chemical use. This review illustrates the chemical's persistence in the environment and potential for transforming into more toxic by-products, underlining the importance of understanding chemical behavior for health risk assessments (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name |

N-methyl-3-(4-phenylmethoxyphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18-12-5-13-19-16-8-10-17(11-9-16)20-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSJGDGXSQPYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-4-(3-methylaminopropoxy)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

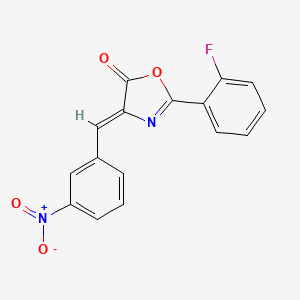

![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)

![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)

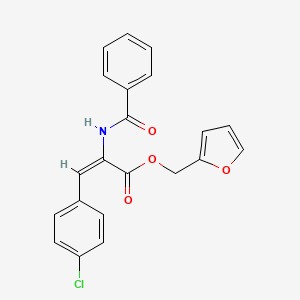

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

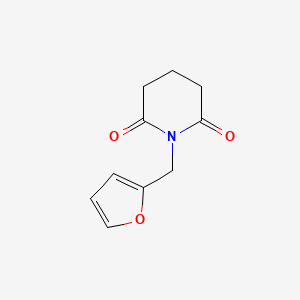

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)

![3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4585012.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)

![2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)